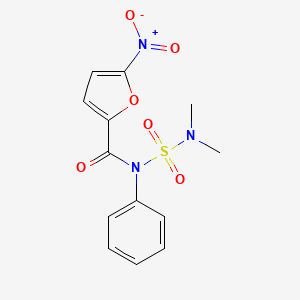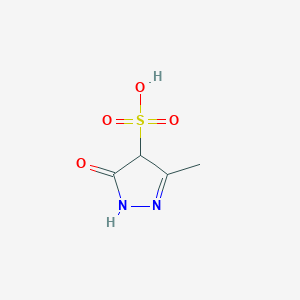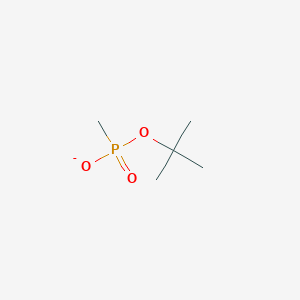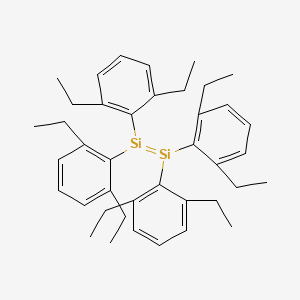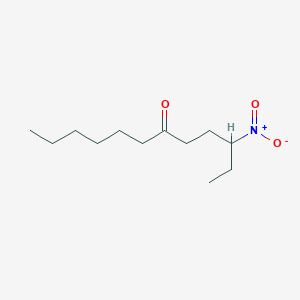![molecular formula C17H18O B14386382 Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)- CAS No. 88011-25-0](/img/structure/B14386382.png)
Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-: is an organic compound with the molecular formula C17H18O . It is also known by other names such as Acetophenone, 2’,4’,6’-trimethyl- and Mesityl methyl ketone . This compound is characterized by the presence of a biphenyl structure substituted with three methyl groups and an ethanone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)- typically involves Friedel-Crafts acylation of 2,4,6-trimethylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar Friedel-Crafts acylation processes, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethanone, 1-(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Ethanone, 1-(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds .
Biology and Medicine: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the manufacture of fragrances, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties, making it valuable in various industrial applications .
Mécanisme D'action
The mechanism of action of Ethanone, 1-(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)- involves its interaction with molecular targets such as enzymes and receptors. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, while the ethanone group can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Acetophenone, 2’,4’,5’-trimethyl-
- Acetomesitylene
- Methyl 2,4,6-trimethylphenyl ketone
- 2’,4’,6’-Trimethylacetophenone
Uniqueness: Ethanone, 1-(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)- is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties .
Propriétés
Numéro CAS |
88011-25-0 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1-[4-(2,4,6-trimethylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C17H18O/c1-11-9-12(2)17(13(3)10-11)16-7-5-15(6-8-16)14(4)18/h5-10H,1-4H3 |
Clé InChI |
WUQCEUYWENSNMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



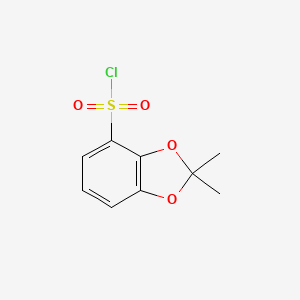

![6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14386333.png)
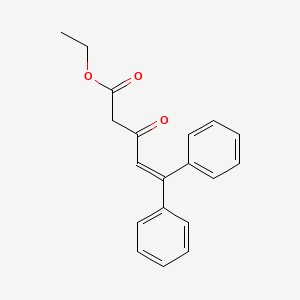
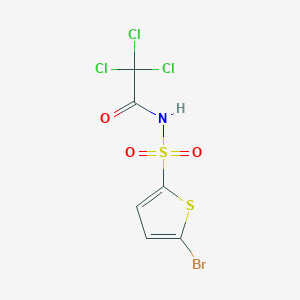
![(2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-yl)(trimethyl)silane](/img/structure/B14386343.png)
![5-[Ethyl(difluoro)silyl]pentanoic acid](/img/structure/B14386346.png)
